N-(4-(5-Mercapto-4-methyl-4H-1,2,4-triazol-3-yl)phenyl)benzenesulfonamide
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Overview
Description
N-(4-(5-Mercapto-4-methyl-4H-1,2,4-triazol-3-yl)phenyl)benzenesulfonamide is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(5-Mercapto-4-methyl-4H-1,2,4-triazol-3-yl)phenyl)benzenesulfonamide typically involves the formation of the triazole ring followed by the introduction of the sulfonamide group. One common method involves the reaction of 4-methyl-4H-1,2,4-triazole-3-thiol with a suitable aryl halide under basic conditions to form the triazole derivative. This intermediate is then reacted with benzenesulfonyl chloride in the presence of a base to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-(5-Mercapto-4-methyl-4H-1,2,4-triazol-3-yl)phenyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The sulfonamide group can be reduced to amines under specific conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Halogenating agents, nitrating agents, etc.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines.
Substitution: Halogenated, nitrated, or other substituted aromatic compounds.
Scientific Research Applications
N-(4-(5-Mercapto-4-methyl-4H-1,2,4-triazol-3-yl)phenyl)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-(5-Mercapto-4-methyl-4H-1,2,4-triazol-3-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, affecting enzymatic activity. The sulfonamide group can interact with proteins, potentially inhibiting their function. These interactions can disrupt biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-4H-1,2,4-triazole-3-thiol
- 5-Mercapto-4-phenyl-4H-1,2,4-triazol-3-yl derivatives
Uniqueness
N-(4-(5-Mercapto-4-methyl-4H-1,2,4-triazol-3-yl)phenyl)benzenesulfonamide is unique due to the combination of the triazole ring and the sulfonamide group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C15H14N4O2S2 |
---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
N-[4-(4-methyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C15H14N4O2S2/c1-19-14(16-17-15(19)22)11-7-9-12(10-8-11)18-23(20,21)13-5-3-2-4-6-13/h2-10,18H,1H3,(H,17,22) |
InChI Key |
NPWXFKLGRWPXJY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NNC1=S)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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